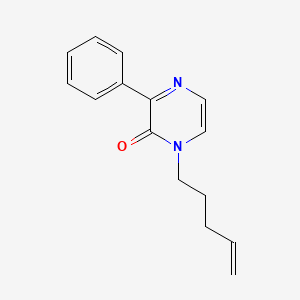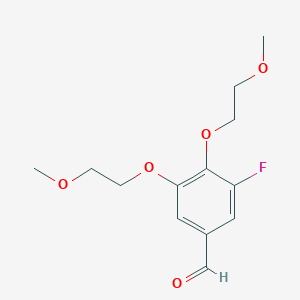
3-Fluoro-4,5-bis(2-methoxyethoxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-4,5-bis(2-methoxyethoxy)benzaldehyde is an organic compound that belongs to the class of fluorinated benzaldehydes It is characterized by the presence of a fluorine atom at the 3-position and two 2-methoxyethoxy groups at the 4 and 5 positions on the benzene ring, along with an aldehyde functional group
Méthodes De Préparation
The synthesis of 3-Fluoro-4,5-bis(2-methoxyethoxy)benzaldehyde can be achieved through several synthetic routes. One common method involves the halogen-exchange reaction, where a precursor such as 3-chloro-4,5-bis(2-methoxyethoxy)benzaldehyde is treated with a fluorinating agent to replace the chlorine atom with a fluorine atom . Another approach involves the use of a two-step, one-pot reduction/cross-coupling procedure, which employs a stable aluminum hemiaminal as an intermediate
Analyse Des Réactions Chimiques
3-Fluoro-4,5-bis(2-methoxyethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.
Applications De Recherche Scientifique
3-Fluoro-4,5-bis(2-methoxyethoxy)benzaldehyde has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It can be used in the synthesis of functional materials, such as polymers and liquid crystals, due to its ability to introduce fluorine atoms into the molecular structure.
Mécanisme D'action
The mechanism of action of 3-Fluoro-4,5-bis(2-methoxyethoxy)benzaldehyde is primarily related to its ability to interact with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The aldehyde group can also participate in covalent bonding with nucleophilic residues in proteins, leading to the formation of stable adducts .
Comparaison Avec Des Composés Similaires
3-Fluoro-4,5-bis(2-methoxyethoxy)benzaldehyde can be compared with other fluorinated benzaldehydes, such as:
4-Fluoro-3-methoxybenzaldehyde: This compound has a similar structure but lacks the additional 2-methoxyethoxy groups, making it less versatile in certain synthetic applications.
3-Fluoro-4-hydroxy-5-methoxybenzaldehyde: This compound has a hydroxyl group instead of one of the 2-methoxyethoxy groups, which can significantly alter its reactivity and applications.
3,4,5-Trifluorobenzaldehyde: This compound contains three fluorine atoms on the benzene ring, which can enhance its electron-withdrawing properties and affect its reactivity in different ways.
Propriétés
Numéro CAS |
189206-34-6 |
|---|---|
Formule moléculaire |
C13H17FO5 |
Poids moléculaire |
272.27 g/mol |
Nom IUPAC |
3-fluoro-4,5-bis(2-methoxyethoxy)benzaldehyde |
InChI |
InChI=1S/C13H17FO5/c1-16-3-5-18-12-8-10(9-15)7-11(14)13(12)19-6-4-17-2/h7-9H,3-6H2,1-2H3 |
Clé InChI |
YZIDUJFJYDKOAG-UHFFFAOYSA-N |
SMILES canonique |
COCCOC1=C(C(=CC(=C1)C=O)F)OCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, 1-chloro-3-[1,2-dibromo-1-(bromomethyl)ethyl]-](/img/structure/B12575240.png)
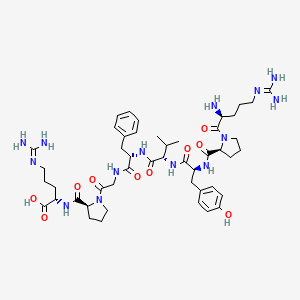

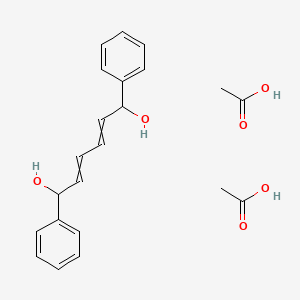

![1,2,3,6-Tetrahydro[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12575270.png)
![Naphtho[2,3-c]furan-4,9-dione, 5,8-dihydroxy-1-methyl-](/img/structure/B12575274.png)

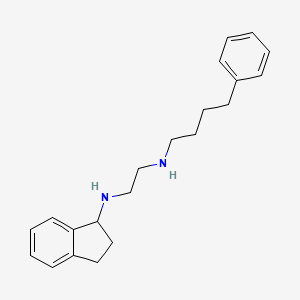

![Acetamide,N-cyclohexyl-2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-](/img/structure/B12575302.png)
![Ethanone, 1-(4-methyl[1,1'-biphenyl]-3-yl)-](/img/structure/B12575304.png)
![4-Bromo-3-[hydroxy(4-nitrophenyl)methyl]but-3-en-2-one](/img/structure/B12575306.png)
